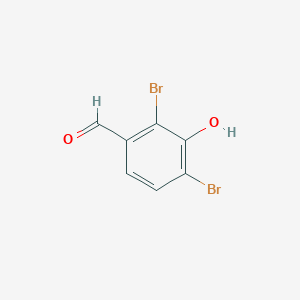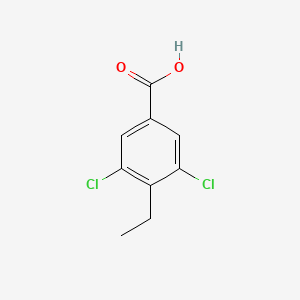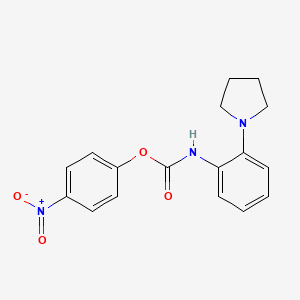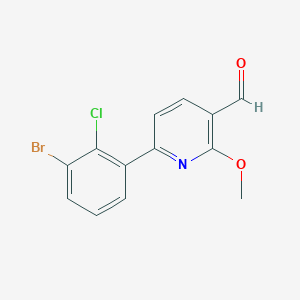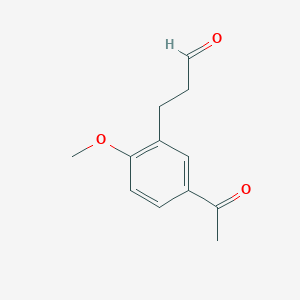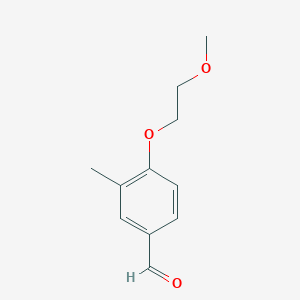
4-(2-Methoxyethoxy)-3-methylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methoxyethoxy)-3-methylbenzaldehyde: is an organic compound with the molecular formula C11H14O3 It is a benzaldehyde derivative, characterized by the presence of a methoxyethoxy group and a methyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyethoxy)-3-methylbenzaldehyde typically involves the reaction of 3-methylbenzaldehyde with 2-methoxyethanol in the presence of a suitable catalyst. One common method involves the use of an acid catalyst to facilitate the etherification reaction, resulting in the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Methoxyethoxy)-3-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxyethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminium hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the methoxyethoxy group under basic conditions.
Major Products Formed
Oxidation: 4-(2-Methoxyethoxy)-3-methylbenzoic acid.
Reduction: 4-(2-Methoxyethoxy)-3-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(2-Methoxyethoxy)-3-methylbenzaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(2-Methoxyethoxy)-3-methylbenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the methoxyethoxy group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Tris(2-methoxyethoxy)(vinyl)silane: A silane-based compound with similar methoxyethoxy groups.
Sodium bis(2-methoxyethoxy)aluminium hydride: A reducing agent with methoxyethoxy groups.
Uniqueness
The presence of both an aldehyde and a methoxyethoxy group allows for diverse chemical transformations and interactions with biological targets .
Propiedades
Número CAS |
820237-07-8 |
|---|---|
Fórmula molecular |
C11H14O3 |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
4-(2-methoxyethoxy)-3-methylbenzaldehyde |
InChI |
InChI=1S/C11H14O3/c1-9-7-10(8-12)3-4-11(9)14-6-5-13-2/h3-4,7-8H,5-6H2,1-2H3 |
Clave InChI |
ZVPXZQWSOSNDLF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C=O)OCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


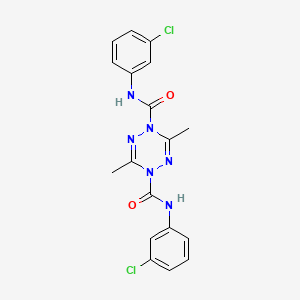

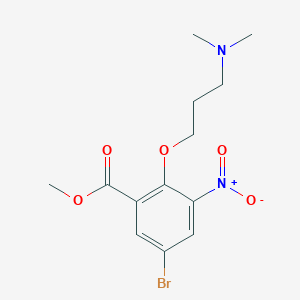
![3-{1-[3-(1-Isobutyl-1h-pyrazol-4-yl)-benzenesulfonyl]-1h-indol-3-yl}-propionic acid](/img/structure/B13935169.png)
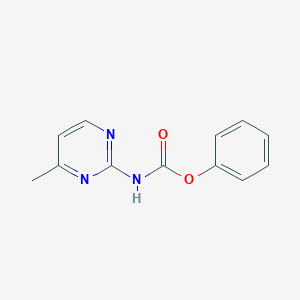
![(2-Methoxy-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13935175.png)

